![molecular formula C8H7ClN2 B1489902 7-chloro-5-methyl-1H-indazole CAS No. 1427364-46-2](/img/structure/B1489902.png)
7-chloro-5-methyl-1H-indazole
Overview
Description
7-chloro-5-methyl-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the use of cyclic β-keto esters .Molecular Structure Analysis
The molecular structure of 7-chloro-5-methyl-1H-indazole can be inferred from its parent compound, indazole. Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, indazole derivatives exhibited excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .
Synthesis of Novel Compounds
Beyond the realms of pharmaceuticals and agrochemicals, 7-chloro-5-methyl-1H-indazole finds its place as a versatile tool in the world of chemical synthesis. Its unique properties and reactivity make it a valuable reagent in the creation of novel compounds and materials with tailored characteristics .
Transition Metal Catalyzed Reactions
The synthesis of 1H- and 2H-indazoles often involves transition metal catalyzed reactions . These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
C–H Activation/Annulation Sequence
Designing new synthetic strategies for indazoles is a prominent topic in contemporary research. The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
Synthesis of Functionalized Indazole Derivatives
The transition-metal-catalyzed C–H activation/annulation sequence is used for the one-step synthesis of functionalized indazole derivatives . This method provides a practical approach to synthesize target indazoles with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
Development of New Bioactive Products
Nitrogen-based heterocyclic systems, including indazoles, are commonly found in pharmaceutical agents and natural products. They have been intensively explored as new bioactive products . The indazoles are favored by synthetic and medicinal chemists, as evidenced by their widespread abundance in pharmaceuticals and natural products .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .
Biochemical Pathways
For example, they can affect kinase signaling pathways, leading to changes in cell proliferation, survival, and metabolism .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
properties
IUPAC Name |
7-chloro-5-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBFWZEQLLBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-methyl-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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